

Crystallographic Data for 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromobenzyl)-1H-benzimidazole

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The following tables summarize the key crystallographic data for the derivative 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, a compound closely related to the core topic. In the studied crystal, there are two independent molecules within the asymmetric unit.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	<chem>C20H14Br2N2</chem>
Formula Weight	442.15
Temperature	293 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	9.7537 (9) Å
b	10.5758 (10) Å
c	17.8255 (17) Å
α	83.435 (2)°
β	81.702 (2)°
γ	75.621 (2)°
Volume	1756.6 (3) Å ³
Z	4
Calculated Density	1.672 Mg/m ³
Absorption Coefficient	4.62 mm ⁻¹
F(000)	872
Crystal Size	0.30 × 0.26 × 0.20 mm
Data Collection	
Diffractometer	Bruker APEXII CCD
Theta range for data collection	Not specified
Reflections collected	22195

Independent reflections	8094 [R(int) = 0.034]
Refinement	
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	8094 / 0 / 433
Goodness-of-fit on F^2	1.03
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.041$, $wR_2 = 0.128$
R indices (all data)	Not specified
Largest diff. peak and hole	0.78 and -0.51 e. \AA^{-3}

Data sourced from the study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]

Table 2: Key Dihedral Angles

The spatial arrangement of the aromatic rings is a critical feature of the molecular conformation. The dihedral angles between the benzimidazole core and the attached bromobenzyl and bromophenyl groups are presented below for the two molecules in the asymmetric unit.[1]

Dihedral Angle	Molecule 1	Molecule 2
Benzimidazole plane and 4-bromobenzyl plane	50.72 (17) $^\circ$	42.09 (16) $^\circ$
Benzimidazole plane and 4-bromophenyl plane	71.29 (16) $^\circ$	89.05 (17) $^\circ$
4-bromobenzyl plane and 4-bromophenyl plane	68.1 (2) $^\circ$	85.1 (2) $^\circ$

These angles indicate a significant twist between the planar ring systems.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[\[1\]](#)

Synthesis and Crystallization

Materials:

- 4-bromobenzaldehyde (1.0 mmol)
- Benzene-1,2-diamine (0.5 mmol)
- Trimethylsilyl chloride (TMSCl) (0.5 mmol)
- Water (2 ml)
- Ethanol (for recrystallization)

Procedure:

- A mixture of 1.0 mmol of 4-bromobenzaldehyde and 2 ml of water was placed in a round-bottom flask.
- To this mixture, 0.5 mmol of benzene-1,2-diamine was added.
- Finally, 0.5 mmol of TMSCl was injected into the flask.
- The reaction mixture was stirred at room temperature for 5 hours until a homogeneous suspension was formed.
- The suspension was filtered, and the collected residue was washed with 10 ml of water to yield the crude product.
- The crude product was then recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction analysis.[\[1\]](#)

X-ray Crystallography

Data Collection:

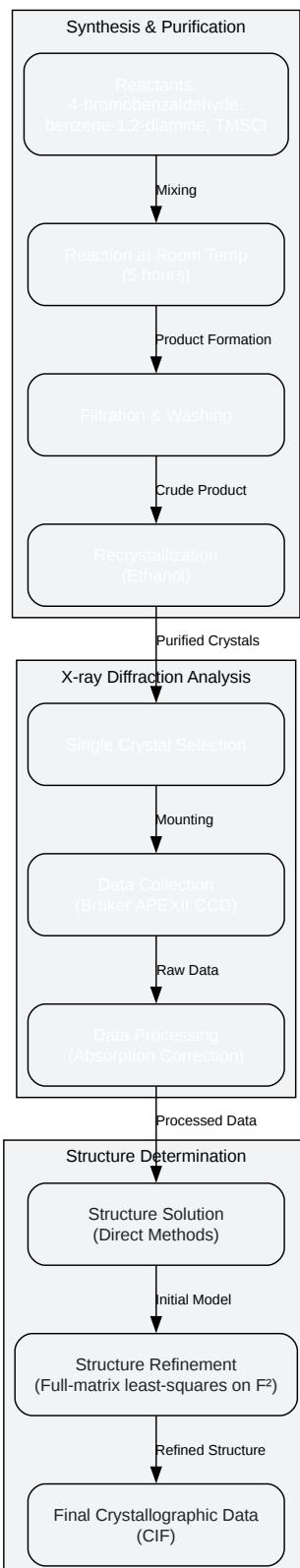
- A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer.
- Data were collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 293 K.[\[1\]](#)
- A multi-scan absorption correction was applied to the collected data using SADABS.[\[1\]](#)

Structure Solution and Refinement:

- The crystal structure was solved using direct methods.
- The refinement was carried out by full-matrix least-squares on F^2 using the SHELXL software package.
- All hydrogen atoms were placed in calculated positions and refined using a riding model.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the benzimidazole derivative to its crystal structure determination and analysis.



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Caption: Workflow for Synthesis and Crystal Structure Determination.

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References

- 1. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
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